molecular formula C22H26Cl3FN4O3 B070078 Gefitinib dihydrochloride CAS No. 184475-56-7

Gefitinib dihydrochloride

Cat. No. B070078
M. Wt: 519.8 g/mol
InChI Key: OHAYARNLYSPHOJ-UHFFFAOYSA-N
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Description

Gefitinib dihydrochloride is an orally administered chemotherapy treatment primarily used for lung and breast cancers. It acts by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed in these cancer types.

Synthesis Analysis

  • Gefitinib can be synthesized through a four-step process starting from 2,4-dichloro-6,7-dimethoxyquinazoline. This process avoids chromatographic purifications and employs practical reaction temperatures (0-55°C) (Taber S. Maskrey et al., 2018).
  • Another synthesis method starts from methyl 3-hydroxy-4-methoxybenzoate and involves multiple steps like alkylation, nitration, reduction, and amination, yielding gefitinib with high purity (Ming Li et al., 2007).

Molecular Structure Analysis

  • A study on a drug-drug molecular salt of gefitinib and furosemide showed significant conformational changes in the morpholine moiety of gefitinib due to strong hydrogen bonding interactions. The crystal structure of this combination demonstrates notable stability attributed to these interactions (Shridhar H. Thorat et al., 2015).

Chemical Reactions and Properties

  • Gefitinib forms a solvated dimer in a methanol environment. The structure of this dimer, with its molecules connected via trifurcated hydrogen bonding, provides insights into the crystal lattice stabilization and interactions within the structure (Deekshi Angira et al., 2018).

Physical Properties Analysis

  • The physical properties of gefitinib, such as its solubility and dissolution rate, can be influenced by its form. For example, an anhydrous salt of gefitinib shows better solubility and dissolution rate than its salt hydrate form (Shridhar H. Thorat et al., 2015).

Chemical Properties Analysis

  • Interaction studies of gefitinib with human serum albumin indicate moderate binding affinity, with both hydrophobic interactions and hydrogen bonds stabilizing the complex. This interaction offers significant protection to the protein against thermal destabilization (Md. Zahirul Kabir et al., 2016).

Scientific Research Applications

Targeted Delivery Systems

  • Redox-Responsive Hyaluronic Acid-Functionalized Graphene Oxide Nanosheets for Cancer Drug Delivery
    • Researchers developed a novel delivery system using graphene oxide nanosheets functionalized with hyaluronic acid for the targeted delivery of Gefitinib in lung cancer treatment. This approach enhances physiological stability and improves the bioavailability of Gefitinib, showing promise in treating lung cancer more effectively (Liu et al., 2018).

Molecular Pathways and Resistance Mechanisms

  • Gefitinib-Sensitizing EGFR Mutations Activate Anti-Apoptotic Pathways
    • Gefitinib targets the epidermal growth factor receptor (EGFR) and is particularly effective in non-small cell lung cancers with activating mutations within the EGFR kinase domain. This study found that such mutations selectively activate cell survival pathways, making cancer cells more sensitive to Gefitinib (Sordella et al., 2004).

Gefitinib in Combination Therapies

  • Evaluation of Gefitinib for Treatment of Refractory Solid Tumors and CNS Malignancies in Pediatric Patients
    • This clinical study evaluated the use of Gefitinib in children with refractory solid tumors and central nervous system malignancies. The findings highlighted its potential as a treatment option in pediatric oncology, especially when used in combination with other agents (Freeman et al., 2006).

Drug Resistance and Metabolism

  • MiR-128 Reverses Gefitinib Resistance in Lung Cancer Stem Cells
    • A study showed that microRNA-128 can enhance the sensitivity of lung cancer stem cells to Gefitinib. This highlights the potential of targeting microRNA pathways to overcome drug resistance in cancer treatment (Jiang et al., 2016).

Brain Penetration and Efficacy

  • Distribution of Gefitinib to the Brain Is Limited by Active Efflux
    • Research indicates that the brain distribution of Gefitinib is restricted by P-glycoprotein and Breast Cancer Resistance Protein-mediated efflux. This finding is significant for therapies targeting brain tumors, as concurrent administration of an inhibitor can enhance Gefitinib's delivery and efficacy (Agarwal et al., 2010).

Safety And Hazards

Gefitinib is a well-tolerated treatment for advanced NSCLC. The most common adverse events are skin reaction and diarrhea, both of which are generally mild, noncumulative, and manageable. Other side effects such as interstitial lung disease and liver toxicity are less common but can be serious .

Future Directions

Studies have indicated the potential of gefitinib for treating patients with other types of solid tumors . The challenge of drug resistance to kinase inhibitors is being met and the future of kinase drug discovery is a matter of debate .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClFN4O3.2ClH/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15;;/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAYARNLYSPHOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl3FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gefitinib dihydrochloride

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